molecular formula C23H35ClN4O4S B1236502 Perospirone hydrochloride hydrate CAS No. 192052-81-6

Perospirone hydrochloride hydrate

Cat. No. B1236502
M. Wt: 499.1 g/mol
InChI Key: LZQKLGXZZSMREH-SMMZMSQNSA-N
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Description

Perospirone hydrochloride hydrate is an antagonist of multiple dopamine and serotonin receptors . It was developed and marketed as Lullan® by Dainippon Sumitomo Pharma in Japan . It is usually used to treat schizophrenia and acute cases of bipolar mania . It is an atypical or second-generation antipsychotic of the azapirone family that antagonizes serotonin 5HT2A receptors and dopamine D2 receptors . It also displays affinity towards 5HT1A receptors as a partial agonist .


Synthesis Analysis

The synthesis method of perospirone hydrochloride has been disclosed, which uses perospirone free base as the initial reactant, and converts it into hydrochloride . The invention provides a perospirone hydrochloride dihydrate crystal form . The perospirone hydrochloride hydrate crystal form B prepared by the invention has a novel structure, has better solubility, is more stable under the conditions of high heat, high humidity and illumination, and is more suitable for the manufacture and long-term storage of pharmaceutical preparations .


Molecular Structure Analysis

Perospirone Hydrochloride Hydrate has a molecular formula of C23H35ClN4O4S . Its average mass is 499.066 Da and its monoisotopic mass is 498.206757 Da .


Chemical Reactions Analysis

Perospirone is a serotonin 5-HT2 receptor inverse agonist and dopamine D2 receptor antagonist based on receptor binding experiments . It binds to both receptors with high affinity . Perospirone is also a partial agonist at 5-HT1A receptors which are autoreceptors that stimulate the uptake of 5-HT and inhibit 5-HT release .


Physical And Chemical Properties Analysis

Perospirone Hydrochloride Hydrate has a molecular formula of C23H30N4O2S.ClH.2H2O . Its average mass is 499.066 Da and its monoisotopic mass is 498.206757 Da .

Scientific Research Applications

1. Treatment of Schizophrenia

Perospirone hydrochloride hydrate has been studied for its efficacy in the treatment of schizophrenia. It is characterized as a new and atypical antipsychotic drug with a good curative effect and fewer adverse reactions, making it suitable for widespread use in schizophrenia treatment (Yunha, 2013). Another study, a systematic review and meta-analysis, compared perospirone with other antipsychotic medications in schizophrenia treatment, highlighting its tolerability but noting its lower effectiveness in reducing PANSS score compared to other second-generation antipsychotics (Kishi & Iwata, 2013).

2. Neuropathic Pain Management

Research on the use of perospirone in a rat model of neuropathic pain revealed its potential as an effective treatment for neuropathic pain. The study found that perospirone, administered intrathecally, could alleviate mechanical and cold hyperalgesia, primarily via the activation of the spinal 5-HT1A receptor (Haranishi, Hara, & Terada, 2020).

3. Pharmacokinetics and Metabolism

Several studies have focused on the pharmacokinetics and metabolism of perospirone. For instance, a study on its in vitro metabolism in rat, monkey, and human liver microsomes revealed insights into its metabolic pathways, highlighting species differences in metabolite production (Mizuno et al., 2010). Another study developed a method for the determination of perospirone in human plasma, contributing to clinical pharmacokinetic studies (Xue-hua, 2013).

4. Epigenetic Changes in Neuroblastoma Cells

An interesting area of research is the exploration of epigenetic changes induced by antipsychotics, including perospirone. A study conducted on human neuroblastoma cells exposed to perospirone revealed significant DNA methylation changes, enriching our understanding of the pharmacological actions of perospirone (Murata et al., 2018).

5. Drug-Induced Torsade de Pointes in LQT3 Patients

Perospirone has also been studied in the context of drug-induced Torsade de Pointes (TdP) in patients with long QT syndrome type 3 (LQT3). A study analyzed the electropharmacological effects of perospirone and its role in inducing TdP, providing insights into its cardiac safety profile (Kambayashi et al., 2019).

6. Delirium Treatment in Advanced Cancer Patients

A recent study evaluated the safety and effectiveness of perospirone compared to risperidone for treating delirium in advanced cancer patients. The study highlighted perospirone's efficacy in reducing delirium symptoms and its association with fewer episodes of over-sedation (Inoue et al., 2022).

Safety And Hazards

If inhaled, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Future Directions

Perospirone hydrochloride hydrate was approved by Pharmaceuticals and Medical Devices Agency of Japan (PMDA) on December 22, 2000 . It is shown to be effective against positive, negative and general symptoms in patients with schizophrenia . It is also shown to be less associated with extrapyramidal symptoms as a side effect compared to Haloperidol .

Relevant Papers A key takeaway from a relevant paper is that 'Perospirone hydrochloride hydrate is an effective and less harmful alternative to aripiprazole for treating schizophrenia.' .

properties

IUPAC Name

(3aS,7aR)-2-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione;dihydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2S.ClH.2H2O/c28-22-17-7-1-2-8-18(17)23(29)27(22)12-6-5-11-25-13-15-26(16-14-25)21-19-9-3-4-10-20(19)30-24-21;;;/h3-4,9-10,17-18H,1-2,5-8,11-16H2;1H;2*1H2/t17-,18+;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQKLGXZZSMREH-SMMZMSQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54.O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54.O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70172763
Record name Perospirone hydrochloride hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70172763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perospirone hydrochloride hydrate

CAS RN

192052-81-6, 129273-38-7
Record name Perospirone hydrochloride hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192052816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perospirone hydrochloride hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70172763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perospirone Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PEROSPIRONE HYDROCHLORIDE DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S03S4466IP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
Y Takeuchi, K Kajiyama, C Ishiguro, Y Uyama - Drug safety, 2015 - Springer
… Our study demonstrated relatively low risks for risperidone, perospirone hydrochloride hydrate, blonanserin, quetiapine fumarate, and aripiprazole. These results provide consistent risk …
Number of citations: 41 link.springer.com
T Fujimoto, K Takeuch, T Matsumoto… - Psychiatry Research …, 2007 - Elsevier
… mg; perospirone hydrochloride hydrate 24 mg; carbamazepine 400 mg … ; perospirone hydrochloride hydrate 48 mg; 12 M 43 Disorganized 27 16 6 81 Perospirone hydrochloride hydrate …
Number of citations: 65 www.sciencedirect.com
Y Takeuchi - Reactions, 2015 - search.proquest.com
… In contrast, relatively low risks of hyperlipidaemia occurrence were seen with risperidone, perospirone hydrochloride hydrate, blonanserin, quetiapine fumarate and aripiprazole (ie ASR …
Number of citations: 0 search.proquest.com
R Yamane, M Hayashi, M Tanaka, K Hishinuma… - Iyakuhin …, 2009 - jstage.jst.go.jp
… The agents consisted of olanzapine in 8 patients, risperidone in 11, quetiapine fumarate in 7, and perospirone hydrochloride hydrate in 4. The outcomes of pregnancy were full-term …
Number of citations: 3 www.jstage.jst.go.jp
S Nakade, J Kitagawa, T Ohno, C Amano… - Drug Metabolism and …, 2011 - jstage.jst.go.jp
Background A pharmacokinetic § PK• study, which is classified as one of the human pharmacology studies defined by the ICH-E8 guideline, 1• has become a critical component of a …
Number of citations: 2 www.jstage.jst.go.jp
T Takeuchi, S Takenoshita, F Taka, M Nakao… - …, 2017 - thieme-connect.com
Introduction: Very few studies have explored the adverse effect of psychotropic drugs worldwide. Methods: This study analyzed 1 813 suicide-related drug reports involving 553 patients …
Number of citations: 18 www.thieme-connect.com
T Fujimoto, K Takeuchi, T Matsumoto, S Fujita… - Psychiatry Research …, 2008 - Elsevier
Positron emission tomography (PET) with fluorodeoxyglucose-F18 was used to examine glucose metabolism in patients with late-onset major depression, all hospitalized non-…
Number of citations: 43 www.sciencedirect.com
R Kambayashi, M Hagiwara-Nagasawa, A Goto… - Heart and Vessels, 2020 - Springer
… Perospirone hydrochloride hydrate (Lullan ® , 8 mg tablet as perospirone hydrochloride, Sumitomo Dainippon Pharma Co., Ltd., Osaka, Japan) of three tablets was triturated, mixed …
Number of citations: 2 link.springer.com
N Kishimoto, H Yoshikawa, K Seo - Anesthesia Progress, 2020 - meridian.allenpress.com
… The patient reported taking perospirone hydrochloride hydrate (48 mg/d) for treatment of schizoaffective disorder, lithium carbonate (600 mg/d) for treatment of bipolar affective disorder, …
Number of citations: 2 meridian.allenpress.com
A Onishi, H Yamamoto, T Akimoto, O Saito… - Clinical and …, 2007 - Springer
… been treated with teprenone (TPN) 150 mg/day for 26 weeks, sodium valproate (VPA) 600 mg/day for 21 weeks, carbamazepine (CBZ) for 19 weeks, perospirone hydrochloride hydrate (…
Number of citations: 10 link.springer.com

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